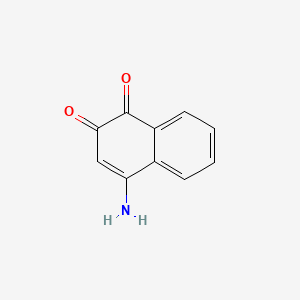

4-Amino-1,2-naphthoquinone

Übersicht

Beschreibung

4-Amino-1,2-naphthoquinone: is a compound with the chemical formula C10H7NO2. It belongs to the class of naphthoquinones, which are known for their diverse biological activities. Naphthoquinones are ubiquitous natural compounds and have been studied extensively due to their potential as pharmacophores for drug development .

Vorbereitungsmethoden

Synthetic Routes::

- Another approach is the reduction of 1,2-naphthoquinone using a reducing agent like sodium borohydride, followed by subsequent amination.

4-Amino-1,2-naphthoquinone: can be synthesized through various routes. One common method involves the reaction of 1,2-naphthoquinone with an appropriate amine (such as aniline) under suitable conditions.

- While there isn’t a specific industrial-scale production method dedicated solely to this compound, it can be synthesized in the laboratory using the methods mentioned above.

Analyse Chemischer Reaktionen

Reaktionen::

Oxidation: 4-Amino-1,2-Naphthochinon kann Oxidationsreaktionen eingehen, die zur Bildung verschiedener Derivate führen.

Reduktion: Die Reduktion der Chinon-Einheit ergibt das entsprechende Hydrochinon.

Substitution: Substituenten können an der Aminogruppe oder am Naphthochinonring eingeführt werden.

Häufige Reagenzien und Bedingungen: Reagenzien wie Wasserstoffperoxid (für die Oxidation), Natriumborhydrid (für die Reduktion) und verschiedene Aminierungsmittel (für die Substitution) werden häufig verwendet.

- Die Hauptprodukte hängen von den spezifischen Reaktionsbedingungen und den verwendeten Substituenten ab. Dazu können aminosubstituierte Naphthochinone oder deren Derivate gehören.

Wissenschaftliche Forschungsanwendungen

Biologie: Es kann biologische Aktivitäten aufweisen, wie z. B. antioxidative Eigenschaften oder Enzyminhibition.

Medizin: Untersuchungen untersuchen sein Potenzial als antineoplastisches Mittel oder seine Rolle in anderen therapeutischen Bereichen.

Industrie: Obwohl es industriell nicht weit verbreitet ist, könnten seine Derivate Anwendungen in Farbstoffen, Pharmazeutika oder Materialien finden.

5. Wirkmechanismus

- Der genaue Wirkmechanismus von 4-Amino-1,2-Naphthochinon hängt von seinen spezifischen Wechselwirkungen mit biologischen Zielmolekülen ab. Weitere Forschung ist erforderlich, um diese Wege zu klären.

Wirkmechanismus

- The exact mechanism of action for 4-amino-1,2-naphthoquinone depends on its specific interactions with biological targets. Further research is needed to elucidate these pathways.

Vergleich Mit ähnlichen Verbindungen

Einzigartigkeit: 4-Amino-1,2-Naphthochinon zeichnet sich durch seinen Aminosubstituenten aus, der seine Reaktivität und biologischen Eigenschaften beeinflusst.

Ähnliche Verbindungen: Andere verwandte Verbindungen umfassen 1,2-Naphthochinon, 2-Amino-1,4-Naphthochinon und verschiedene Derivate.

Biologische Aktivität

4-Amino-1,2-naphthoquinone (4-AQ) is a compound of significant interest due to its diverse biological activities, including anticancer, antimicrobial, and neuroprotective effects. This article reviews the current understanding of its biological properties, synthesizing findings from various studies.

This compound is a derivative of naphthoquinone, characterized by the presence of an amino group at the 4-position of the naphthoquinone structure. This modification enhances its reactivity and biological activity compared to other naphthoquinones.

Anticancer Activity

Research has demonstrated that 4-AQ exhibits potent cytotoxic effects against various cancer cell lines. In a study evaluating the compound's efficacy against HepG2 (liver cancer) cells, it was found that 4-AQ had an EC50 value of approximately 3 μM, indicating strong anticancer potential. The compound induces apoptosis in cancer cells through mechanisms involving oxidative stress and reactive oxygen species (ROS) generation .

Case Study: HepG2 Cell Line

| Compound | EC50 (μM) | Mechanism of Action |

|---|---|---|

| 4-Amino-1,2-NQ | 3 | Induction of apoptosis via ROS |

| 1,2-Naphthoquinone | >10 | Less effective in comparison |

Antimicrobial Activity

4-AQ has been evaluated for its antimicrobial properties against various microorganisms. Its mechanism involves the generation of ROS, which can damage microbial cells. Studies indicate that derivatives of naphthoquinones, including 4-AQ, show significant activity against both Gram-positive and Gram-negative bacteria .

Antimicrobial Efficacy

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 μg/mL |

| Escherichia coli | 16 μg/mL |

| Pseudomonas aeruginosa | 32 μg/mL |

Neuroprotective Effects

Recent investigations have highlighted the neuroprotective potential of 4-AQ. It has been shown to inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases such as Alzheimer’s. The inhibition rate observed was up to 85% at a concentration of 50 μM . This suggests that 4-AQ may serve as a therapeutic agent in managing neurodegenerative disorders.

The biological activity of 4-AQ is primarily attributed to its ability to undergo redox cycling, leading to the formation of ROS. This process is facilitated by enzymes such as NAD(P)H:quinone oxidoreductase (NQO1), which activates the compound within cells . The resulting oxidative stress can trigger cell death in cancerous and microbial cells while potentially providing protective effects in neuronal tissues.

Eigenschaften

IUPAC Name |

4-aminonaphthalene-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2/c11-8-5-9(12)10(13)7-4-2-1-3-6(7)8/h1-5H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGONFFFOEMASIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=O)C2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60203035, DTXSID701285628 | |

| Record name | 4-Amino-1,2-naphthoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60203035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Hydroxy-4-imino-1(4H)-naphthalenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701285628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5460-35-5, 93484-98-1 | |

| Record name | 4-Amino-1,2-naphthoquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5460-35-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-1,2-naphthoquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005460355 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-1,2-naphthoquinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25028 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Amino-1,2-naphthoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60203035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Hydroxy-4-imino-1(4H)-naphthalenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701285628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-AMINO-1,2-NAPHTHOQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R2URY17RR2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.